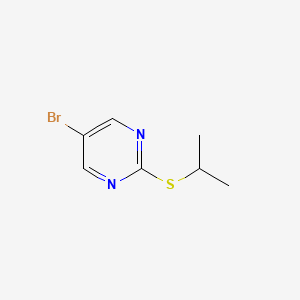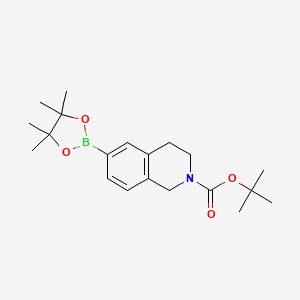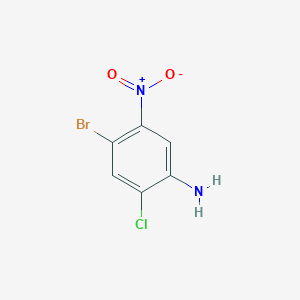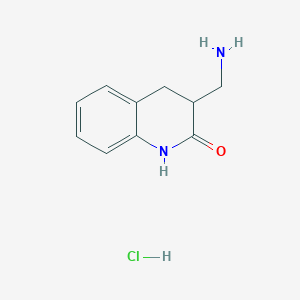![molecular formula C8H5F5O B1373904 [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 1803598-53-9](/img/structure/B1373904.png)
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
Descripción general
Descripción
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H5F5O It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2,5-difluoro-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding or .
Reduction: Reduction reactions can convert the methanol group to other functional groups, such as , using reducing agents like .
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, often with reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a metabolic inhibitor or enzyme modulator . Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . Its properties can improve the performance of materials in terms of thermal stability and chemical resistance .
Mecanismo De Acción
The mechanism of action of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation , thereby affecting the metabolic pathways involved .
Comparación Con Compuestos Similares
- 2,5-Difluoro-4-methylphenol
- 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde
- 2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group The methanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
[2,5-difluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGMFYRTSZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230227 | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-53-9 | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)






![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
